molecular formula C17H26ClNO2 B14660023 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride CAS No. 41457-01-6

2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride

Cat. No.: B14660023
CAS No.: 41457-01-6
M. Wt: 311.8 g/mol
InChI Key: PNBQBOGYFSIOAG-UHFFFAOYSA-N
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Description

2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride is a synthetic organic compound It is characterized by its unique pyrrole ring structure, which is substituted with phenoxymethyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride typically involves multi-step organic reactions. The starting materials often include phenol derivatives and pyrrole precursors. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with varying substituents. Examples include:

  • 2,5-Dihydro-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol
  • Alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole

Uniqueness

The uniqueness of 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

41457-01-6

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

1-phenoxy-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-16(2)10-11-17(3,4)18(16)12-14(19)13-20-15-8-6-5-7-9-15;/h5-11,14,19H,12-13H2,1-4H3;1H

InChI Key

PNBQBOGYFSIOAG-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(N1CC(COC2=CC=CC=C2)O)(C)C)C.Cl

Origin of Product

United States

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